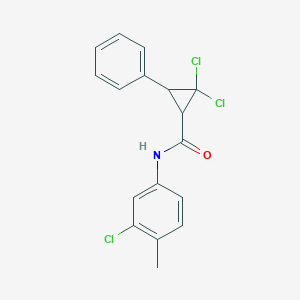![molecular formula C21H20BrN3O3S B298375 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B298375.png)
2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTA is a member of the thiazolidinone family of compounds, which have been found to have various biological activities. In
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has been found to have potential therapeutic applications in various scientific research fields. One of the most promising applications of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide is in the treatment of cancer. Studies have shown that 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has anti-tumor activity in vitro and in vivo, and it has been found to induce apoptosis in cancer cells. Additionally, 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide is that it has been found to have low toxicity in vitro and in vivo. Additionally, 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has been found to be stable under physiological conditions, which makes it a potential candidate for drug development. However, one of the limitations of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide. One of the directions is to investigate the potential of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide and to identify its molecular targets. Furthermore, the development of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide analogs with improved solubility and bioavailability could lead to the development of more effective cancer therapies.
Conclusion
In conclusion, 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has been found to have anti-tumor activity, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to understand the mechanism of action of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide and to identify its molecular targets. Additionally, the development of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide analogs with improved solubility and bioavailability could lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide involves the reaction of 2-bromo-4-nitrophenol with N-isopropylthiourea in the presence of potassium carbonate. This reaction leads to the formation of 2-bromo-4-{[3-isopropyl-4-nitro-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenol, which is then reduced with sodium dithionite to yield 2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide.
Propiedades
Nombre del producto |
2-(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide |
|---|---|
Fórmula molecular |
C21H20BrN3O3S |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
2-[2-bromo-4-[(E)-(4-oxo-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H20BrN3O3S/c1-13(2)25-20(27)18(29-21(25)24-15-6-4-3-5-7-15)11-14-8-9-17(16(22)10-14)28-12-19(23)26/h3-11,13H,12H2,1-2H3,(H2,23,26)/b18-11+,24-21? |
Clave InChI |
CIQDLQQAWOWHHE-DSBLIHRRSA-N |
SMILES isomérico |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)N)Br)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)N)Br)SC1=NC3=CC=CC=C3 |
SMILES canónico |
CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)N)Br)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298294.png)
![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298296.png)
![1-allyl-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298297.png)
![3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298300.png)
![2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B298302.png)
![1,7,8,9-Tetrachloro-4-(2-fluorophenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298306.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298308.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-propan-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298309.png)

![1-[4-(benzyloxy)phenyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B298321.png)


